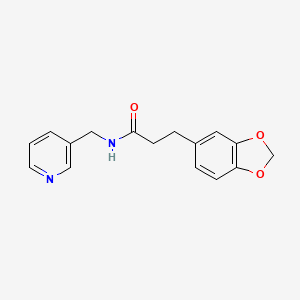
2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as ANQX, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. ANQX is a derivative of tetrahydroisoquinoline, which is a class of organic compounds that has been found to have a range of biological activities. In
Aplicaciones Científicas De Investigación
2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to be a useful tool in scientific research due to its ability to selectively block the activity of AMPA receptors, which are a type of glutamate receptor that plays a role in the regulation of synaptic plasticity. 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been used to study the role of AMPA receptors in a range of biological processes, including learning and memory, addiction, and neurodegenerative diseases.
Mecanismo De Acción
2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline acts as a competitive antagonist of AMPA receptors, binding to the receptor and preventing the binding of glutamate. This results in a decrease in the activity of the receptor and a reduction in the strength of synaptic transmission. By selectively blocking AMPA receptors, 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline allows researchers to study the specific role of these receptors in biological processes.
Biochemical and Physiological Effects:
2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, learning and memory, and addiction. 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is its selectivity for AMPA receptors, which allows researchers to study the specific role of these receptors in biological processes. 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is its potential toxicity, which requires careful handling in laboratory experiments.
Direcciones Futuras
There are a number of future directions for research on 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the potential use of 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the role of AMPA receptors in addiction and the potential use of 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline in the treatment of addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-nitro-4,5-dimethoxybenzoyl chloride with tetrahydroisoquinoline in the presence of a base. The reaction proceeds through nucleophilic substitution of the chloride group by the nitrogen atom of the tetrahydroisoquinoline. The resulting product is 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, which can be purified through column chromatography.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-24-16-9-14(15(20(22)23)10-17(16)25-2)18(21)19-8-7-12-5-3-4-6-13(12)11-19/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXOTFOUZXTEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(4-fluorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178121.png)
![N-[(1-{1-[(2E)-2-hexen-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5178129.png)


![2,2,3,3-tetrafluoropropyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5178139.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]propanamide](/img/structure/B5178151.png)
![2-chloro-N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5178152.png)
![1-(4-bromobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5178174.png)
![3-({[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5178177.png)
![3-chloro-N-[3-(dimethylamino)propyl]-4-methylbenzamide](/img/structure/B5178183.png)
![N-3-isoxazolyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5178190.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5178205.png)